molecular formula C6H5ClN2O3 B1586307 2-Chloro-3-methyl-4-nitropyridine 1-oxide CAS No. 60323-95-7

2-Chloro-3-methyl-4-nitropyridine 1-oxide

Cat. No. B1586307
CAS RN: 60323-95-7
M. Wt: 188.57 g/mol
InChI Key: HFWNDVWSHMKOQY-UHFFFAOYSA-N
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Description

“2-Chloro-3-methyl-4-nitropyridine 1-oxide” is a chemical compound with the molecular formula C6H5ClN2O3 . It has a molecular weight of 188.57 .


Synthesis Analysis

The synthesis of “2-Chloro-3-methyl-4-nitropyridine 1-oxide” and similar compounds involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion, which when reacted with SO2/HSO3– in water, yields 3-nitropyridine .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3-methyl-4-nitropyridine 1-oxide” consists of a pyridine ring with a chlorine atom at the 2-position, a methyl group at the 3-position, and a nitro group at the 4-position . The compound also contains an oxide group .


Chemical Reactions Analysis

“2-Chloro-3-methyl-4-nitropyridine 1-oxide” participates in various chemical reactions. For instance, it can react with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .


Physical And Chemical Properties Analysis

“2-Chloro-3-methyl-4-nitropyridine 1-oxide” has a density of 1.5±0.1 g/cm3, a boiling point of 396.5±37.0 °C at 760 mmHg, and a flash point of 193.6±26.5 °C . It has a molar refractivity of 42.5±0.5 cm3, and a molar volume of 122.5±7.0 cm3 .

Scientific Research Applications

  • 2-Chloro-4-methyl-3-nitropyridine is a halogenated heterocycle . Its empirical formula is C6H5ClN2O2, and its molecular weight is 172.57 . It’s used in various chemical reactions, but specific applications aren’t mentioned .

  • There’s a related compound, 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) , which has been synthesized and grown as optically transparent single crystals . This compound has potential uses in nonlinear optics and optical limiting applications . The crystal was grown using a conventional slow evaporation solution technique . The crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm .

properties

IUPAC Name

2-chloro-3-methyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-4-5(9(11)12)2-3-8(10)6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWNDVWSHMKOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1Cl)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372853
Record name 2-Chloro-3-methyl-4-nitropyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methyl-4-nitropyridine 1-oxide

CAS RN

60323-95-7
Record name 2-Chloro-3-methyl-4-nitropyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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